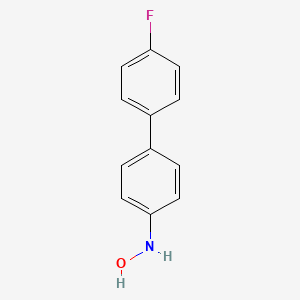
(1,1'-Biphenyl)-4-amine, 4'-fluoro-N-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,1’-Biphenyl)-4-amine, 4’-fluoro-N-hydroxy- is an organic compound that belongs to the class of biphenyl derivatives. This compound features a biphenyl core with an amine group at the 4-position of one phenyl ring and a fluoro-N-hydroxy group at the 4’-position of the other phenyl ring. Biphenyl derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,1’-Biphenyl)-4-amine, 4’-fluoro-N-hydroxy- typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Introduction of Amine Group: The amine group can be introduced via nitration followed by reduction. For example, nitration of biphenyl can be achieved using nitric acid, followed by reduction with a suitable reducing agent like tin(II) chloride.
Introduction of Fluoro-N-hydroxy Group: The fluoro-N-hydroxy group can be introduced through electrophilic aromatic substitution using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) and subsequent hydroxylation.
Industrial Production Methods
Industrial production methods for (1,1’-Biphenyl)-4-amine, 4’-fluoro-N-hydroxy- may involve large-scale reactions using continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions would be optimized to maximize yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
(1,1’-Biphenyl)-4-amine, 4’-fluoro-N-hydroxy- can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The fluoro-N-hydroxy group can be reduced to form fluoroamine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Fluoroamine derivatives.
Substitution: Substituted biphenyl derivatives with various functional groups.
Scientific Research Applications
Chemistry
(1,1’-Biphenyl)-4-amine, 4’-fluoro-N-hydroxy- is used as a building block in organic synthesis for the development of new materials and compounds with desired properties.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways involving biphenyl derivatives.
Medicine
Industry
In the industrial sector, (1,1’-Biphenyl)-4-amine, 4’-fluoro-N-hydroxy- can be used in the production of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (1,1’-Biphenyl)-4-amine, 4’-fluoro-N-hydroxy- involves its interaction with specific molecular targets, such as enzymes or receptors. The amine and fluoro-N-hydroxy groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
(1,1’-Biphenyl)-4-amine: Lacks the fluoro-N-hydroxy group, which may result in different reactivity and applications.
(1,1’-Biphenyl)-4-fluoro: Lacks the amine and N-hydroxy groups, leading to different chemical properties and uses.
(1,1’-Biphenyl)-4-hydroxy:
Uniqueness
(1,1’-Biphenyl)-4-amine, 4’-fluoro-N-hydroxy- is unique due to the presence of both amine and fluoro-N-hydroxy groups, which confer distinct chemical reactivity and potential for diverse applications in various fields.
Properties
CAS No. |
67764-17-4 |
|---|---|
Molecular Formula |
C12H10FNO |
Molecular Weight |
203.21 g/mol |
IUPAC Name |
N-[4-(4-fluorophenyl)phenyl]hydroxylamine |
InChI |
InChI=1S/C12H10FNO/c13-11-5-1-9(2-6-11)10-3-7-12(14-15)8-4-10/h1-8,14-15H |
InChI Key |
IULOHIPZNLKUSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)F)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1S,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,2,5,9,16-pentamethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-(4-methyl-4-sulfanylpentanoyl)amino]propanoate](/img/structure/B13408381.png)
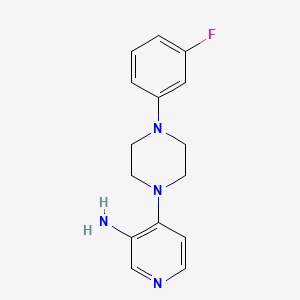
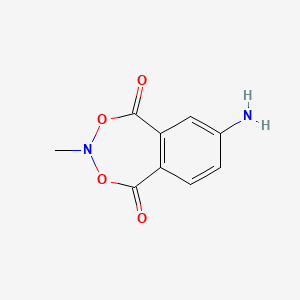
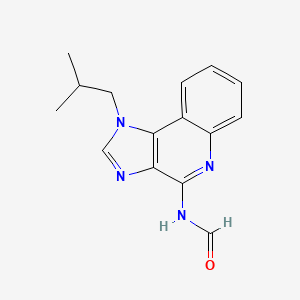
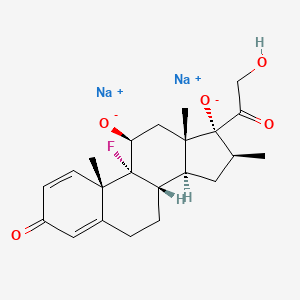
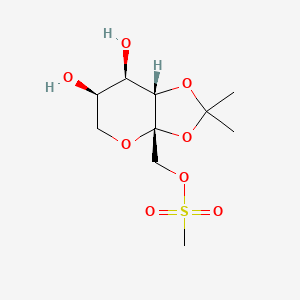
![4-O-[3-O-(2-Acetamido-2-deoxy-b-D-galactopyranosyl)-b-D-galactopyranosyl]-D-glucose](/img/structure/B13408413.png)
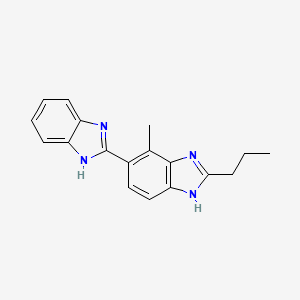

![[(7R)-3-bromo-2,5-dimethoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine;hydrobromide](/img/structure/B13408432.png)

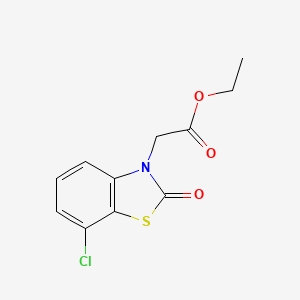

![1-[2,2-Difluoro-1-(4-chlorophenyl)vinyl]-4-fluorobenzene](/img/structure/B13408465.png)
